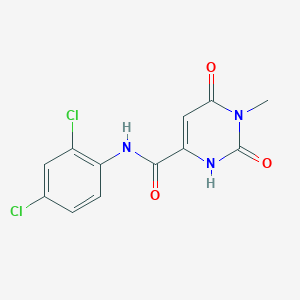

N-(2,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

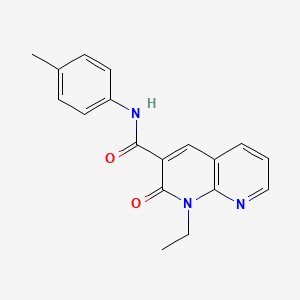

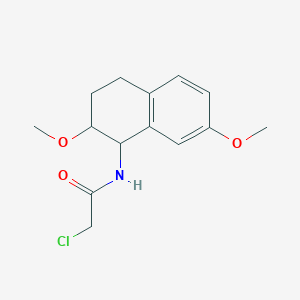

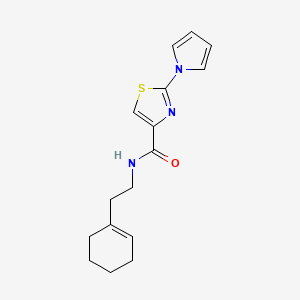

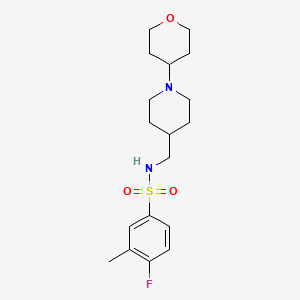

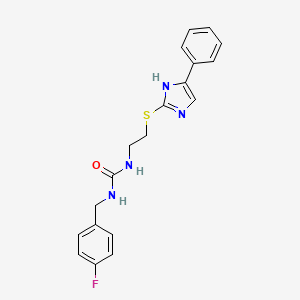

“N-(2,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a carboxamide group (-CONH2), a hydroxy group (-OH), and a dichlorophenyl group, which is a phenyl ring with two chlorine atoms attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dichlorophenyl group, and the addition of the carboxamide and hydroxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the dichlorophenyl group, and the carboxamide and hydroxy groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group could participate in condensation reactions, and the dichlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide and hydroxy groups could increase the compound’s polarity and potentially its solubility in water .Scientific Research Applications

- Urease is an enzyme that catalyzes the conversion of urea into ammonia and carbamate. The compound shows significant inhibitory activity against Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM (approximately 100-fold higher than the standard). This property makes it relevant for potential therapeutic interventions .

- The compound exhibits promising antioxidant scavenging activities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with an IC50 value of 0.45 μg/mL. Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases .

- In a brine shrimp lethality bioassay, the compound demonstrated cytotoxicity, with an LD50 of 0.5 μg/mL. This property suggests its potential use in cancer research or as an antiproliferative agent .

- The compound protects human blood DNA from cleavage at or above 6 μM concentration. It also interacts with DNA via intercalation, as evidenced by substantial binding (Kb; 1.605 × 103 M-1) and spontaneous interaction (ΔG; -19.023 kJmol-1) .

- Molecular docking studies revealed hydrogen bonding and C-H-π interactions, with docking energy scores of -6.68 and -6.46 kcal/mol, respectively. These interactions provide insights into potential binding sites and molecular recognition .

- The compound crystallizes in an orthorhombic crystal system with space group Pbca. Intermolecular N–H···N hydrogen bonds stabilize its structure. Density functional theory (DFT) calculations offer insights into its electronic structure .

Urease Inhibition

Antioxidant Properties

Cytotoxicity Assessment

DNA Protection and Interaction

Molecular Docking

Crystal Structure and Electronic Properties

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-17-10(18)5-9(16-12(17)20)11(19)15-8-3-2-6(13)4-7(8)14/h2-5H,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHKDECSZHZWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)